molecular formula C22H21N3O2S B4557233 4-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

4-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B4557233
M. Wt: 391.5 g/mol
InChI Key: MPVUPCXXEPASHN-UHFFFAOYSA-N
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Description

4-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with an ethyl group and a 7-methylimidazo[1,2-a]pyridin-2-yl moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions, oxidative coupling, or multicomponent reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: : The imidazo[1,2-a]pyridine core can be reduced to form simpler heterocyclic structures.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Phenolic derivatives, quinones.

  • Reduction: : Reduced imidazo[1,2-a]pyridines.

  • Substitution: : Amides, esters, ethers.

Scientific Research Applications

4-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide: has several applications in scientific research:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

  • Biology: : The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: : It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine core may interact with DNA or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

4-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide: is unique due to its specific structural features. Similar compounds include:

  • N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine: : This compound shares the imidazo[1,2-a]pyridine core but has different substituents.

  • 4-ethyl-N-(3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide: : A structural isomer with a different position of the methyl group on the imidazo[1,2-a]pyridine ring.

Properties

IUPAC Name

4-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-17-7-9-20(10-8-17)28(26,27)24-19-6-4-5-18(14-19)21-15-25-12-11-16(2)13-22(25)23-21/h4-15,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVUPCXXEPASHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC(=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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